molecular formula C17H21N3O3S B2808727 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-44-1

1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2808727
CAS No.: 851808-44-1
M. Wt: 347.43
InChI Key: FUFLSCPOCMCGJW-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic chemical compound of significant interest in advanced medicinal chemistry and pharmacological research. This molecule features a 4,5-dihydro-1H-imidazole scaffold, a structure prevalent in compounds that exhibit activity at various therapeutically relevant receptors . The specific substitution pattern, incorporating a 3-nitrophenylsulfanyl moiety via a methylene linker and a cyclohexanecarbonyl group, suggests potential for diverse biological interactions. Compounds with similar dihydroimidazole and nitrophenyl substructures have been investigated for their activity at cannabinoid CB2 receptors, indicating a potential pathway for this compound in the study of inflammatory and neuropathic pain conditions . The nitroaromatic group can also serve as a key synthetic handle for further chemical modifications, enabling the exploration of structure-activity relationships. Researchers may employ this compound as a valuable intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and drug discovery programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-16(14-6-2-1-3-7-14)19-10-9-18-17(19)24-12-13-5-4-8-15(11-13)20(22)23/h4-5,8,11,14H,1-3,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFLSCPOCMCGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced through acylation reactions using cyclohexanecarbonyl chloride and a suitable base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via nucleophilic substitution reactions involving 3-nitrobenzyl chloride and a thiol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-4 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

The compound 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article delves into its applications, supported by comprehensive data tables and case studies.

Structure

The structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₁S
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, its structural components may enhance membrane permeability, allowing for better interaction with bacterial cells.

Anticancer Properties

Research has explored the anticancer potential of imidazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting mechanisms such as apoptosis induction and cell cycle arrest. Case studies focusing on its effects on breast and prostate cancer cells have shown promising results.

Neurological Applications

There is growing interest in the use of imidazole compounds as neuroprotective agents. The compound's interaction with histamine receptors has been studied, particularly its role as a potential antagonist for the H3 receptor. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Table 2: Anticancer Activity Case Studies

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMCF-715
Prostate CancerLNCaP20
Lung CancerA54925

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Research Findings and Implications

  • Computational Insights : B3LYP/6-31G* calculations reveal that the target compound’s nitro group reduces electron density at the imidazole ring, favoring interactions with electron-rich binding pockets .
  • Limitations : Lack of experimental bioactivity data for the target compound necessitates further in vitro validation.

Biological Activity

1-Cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazole ring with a cyclohexanecarbonyl group and a nitrophenylmethylsulfanyl substituent. Its chemical formula is C14H16N3O2SC_{14}H_{16}N_{3}O_{2}S.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the imidazole ring and subsequent functionalization. Specific methods may include:

  • Formation of Imidazole Ring : Utilizing precursors such as aldehydes and amines.
  • Substitution Reactions : Incorporating the nitrophenylmethylsulfanyl group through nucleophilic substitution.

Antitumor Activity

Research indicates that compounds with imidazole structures often exhibit antitumor properties. In particular, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntiproliferativeIC50 values in cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes
CytotoxicitySelective toxicity towards tumor cells

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor cell survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Case Studies

Several studies have evaluated the biological effects of imidazole derivatives:

  • Anticancer Studies :
    • A study demonstrated that analogs of imidazole exhibited significant antiproliferative effects on various cancer cell lines, including MCF-7 and MDA-MB-231, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Tuberculosis Inhibition :
    • Related compounds were found to inhibit Mycobacterium tuberculosis by targeting specific metabolic pathways, showcasing the potential for this scaffold in antimicrobial applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the nitrophenyl or cyclohexanecarbonyl groups can significantly influence potency and selectivity. For instance, varying the substituents on the imidazole ring may enhance binding affinity to target enzymes or receptors.

Q & A

Q. What are the key synthetic pathways for preparing 1-cyclohexanecarbonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of cyclohexanecarbonyl chloride with a pre-synthesized 2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole precursor.
  • Step 2 : Activation of the imidazole nitrogen using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF .
  • Step 3 : Purification via column chromatography or recrystallization.
    Key challenges include controlling steric hindrance from the cyclohexane group and minimizing side reactions of the nitro moiety.

Q. How is the compound characterized to confirm its structural integrity?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 3.2–4.5 ppm for dihydro protons), nitrophenyl aromatic signals (δ 7.5–8.5 ppm), and cyclohexanecarbonyl carbonyl (δ ~170 ppm in ¹³C NMR).
    • FT-IR : Confirm C=O (1660–1680 cm⁻¹) and S–C (650–700 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Q. What functional groups dominate the compound’s reactivity?

Answer:

  • Imidazole Core : Participates in acid-base reactions and coordination with metals.
  • Sulfanyl Group : Prone to oxidation (e.g., forming sulfoxides) or nucleophilic substitution.
  • Nitro Group : Electron-withdrawing effects stabilize intermediates in electrophilic substitutions.
  • Cyclohexanecarbonyl : Steric bulk influences reaction kinetics and regioselectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Answer:

  • Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the nitro and sulfanyl groups .
  • Validation : Compare bond lengths (e.g., C–S: ~1.82 Å, C–N: ~1.33 Å) with analogous imidazole derivatives .
  • Challenges : Address twinning or disorder in the cyclohexane ring using SQUEEZE in PLATON .

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinases).
  • MD Simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns trajectories.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic effects of the nitro group on reactivity .

Q. How to design biological activity assays for antimicrobial potential?

Answer:

  • In Vitro Assays :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
    • Mechanistic Studies : Measure membrane disruption via fluorescence assays (e.g., propidium iodide uptake).
  • Data Interpretation : Compare activity with control compounds (e.g., imidazole derivatives lacking the nitro group) to isolate structure-activity relationships .

Q. How to address contradictory data in reaction yields or biological activity?

Answer:

  • Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, base strength) using DoE (Design of Experiments) to identify critical variables .
  • Bioactivity Variability : Validate purity (>95% by HPLC) and assess solubility (e.g., logP via shake-flask method) to rule out formulation artifacts .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
¹H NMR (DMSO-d6)δ 3.4–4.2 (dihydroimidazole), δ 8.1 (NO₂)
FT-IR1665 cm⁻¹ (C=O), 680 cm⁻¹ (C–S)
HRMS (ESI+)[M+H]⁺ m/z calculated: 386.12

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DMFMaximizes acylation
Temperature0–5°C (step 1), 25°C (step 2)Reduces side reactions
Coupling AgentEDCI/HOBt85–90% yield

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